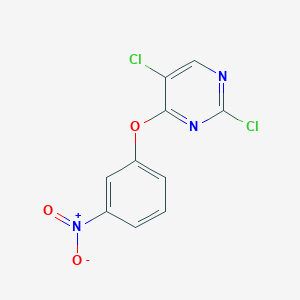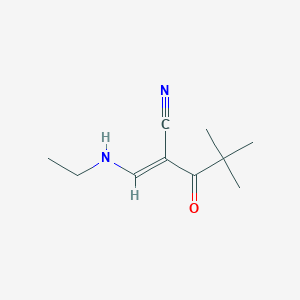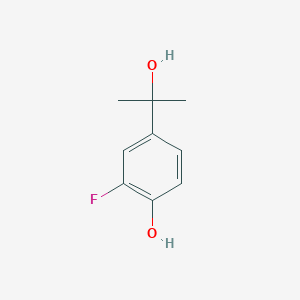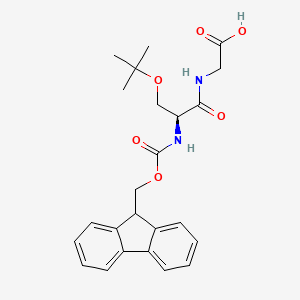
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H30N6O6 and its molecular weight is 474.518. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiovascular Activity
The compound and its derivatives have been synthesized and evaluated for their cardiovascular effects. These substances have shown prophylactic antiarrhythmic activity in experimentally induced arrhythmia, alongside hypotensive activity. Such findings indicate potential applications in treating cardiovascular diseases, including arrhythmias and hypertension (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity
Research on derivatives of the compound has demonstrated good inhibition of histamine-induced bronchospasm in guinea pigs and passive cutaneous anaphylaxis in rats. These findings suggest the potential for these compounds to be developed into antihistaminic agents, offering new avenues for the treatment of allergic reactions (Pascal et al., 1985).
Anti-inflammatory and Analgesic Agents
Studies have synthesized novel derivatives that exhibited significant cyclooxygenase inhibition, along with analgesic and anti-inflammatory activities. These results underline the potential of such compounds in developing new therapies for inflammatory diseases and pain management (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Derivatives targeting the Mycobacterium tuberculosis have been developed, showing promising activity against this pathogen. This highlights the potential application of such compounds in treating tuberculosis, a major global health issue (Konduri et al., 2020).
Crystal Structure and Molecular Modeling
Crystal structure analysis and molecular modeling have provided insights into the geometric configurations and potential receptor-ligand interactions of these compounds. Such studies are crucial for understanding the molecular basis of their activity and for guiding the design of more effective therapeutic agents (Karczmarzyk et al., 1995).
properties
IUPAC Name |
8-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O6/c1-25-19-18(20(31)24-22(25)32)28(21(23-19)27-9-7-26(8-10-27)11-12-29)13-15(30)14-34-17-5-3-16(33-2)4-6-17/h3-6,15,29-30H,7-14H2,1-2H3,(H,24,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOGQBBEZXSPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CC(COC4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-morpholino-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2867750.png)
![Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2867751.png)






![N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2867766.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2867768.png)


